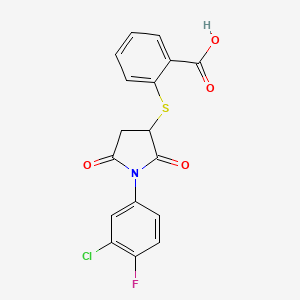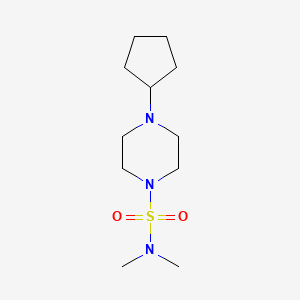
1-(thiophène-2-ylméthyl)-1H-pyrrole-2-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde”, there are general methods for the synthesis of thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Chimie Médicinale : Propriétés Anti-inflammatoires et Antioxydantes
Le motif thiophène, une partie centrale du composé en question, est connu pour son importance thérapeutique. Il a été rapporté qu'il possède une large gamme de propriétés thérapeutiques, y compris des activités anti-inflammatoires et antioxydantes . Cela en fait un échafaudage précieux pour le développement de nouveaux médicaments destinés à traiter les maladies inflammatoires et à lutter contre les troubles liés au stress oxydatif.
Applications Antimicrobiennes et Antifongiques
Les composés contenant le noyau thiophène ont montré une efficacité antimicrobienne et antifongique significative . Cela suggère que notre composé pourrait être utilisé comme point de départ pour la synthèse de nouveaux agents pour traiter diverses infections bactériennes et fongiques, répondant à la préoccupation croissante de la résistance aux antibiotiques.
Recherche Anticancéreuse
Les dérivés du thiophène ont été identifiés comme des agents anti-cancéreux potentiels en raison de leur capacité à inhiber diverses kinases impliquées dans la progression du cancer . La recherche sur le 1-(thiophène-2-ylméthyl)-1H-pyrrole-2-carbaldéhyde pourrait conduire au développement de nouveaux agents thérapeutiques anticancéreux.
Agents Neuroprotecteurs
Certains dérivés du thiophène se sont révélés prometteurs en tant qu'antagonistes de la sérotonine, qui sont utilisés dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer . Le composé pourrait être exploré pour ses effets neuroprotecteurs potentiels, offrant peut-être de nouvelles voies pour le traitement de ces affections.
Science des Matériaux : Polymères Conducteurs
Le thiophène et ses dérivés sont essentiels dans le domaine de la science des matériaux, en particulier dans la création de polymères conducteurs . Ces polymères ont des applications dans les dispositifs électroniques, offrant une combinaison de conductivité et de flexibilité.
Conception et Découverte de Médicaments
La polyvalence structurelle des composés contenant du thiophène permet aux chimistes médicaux de créer des banques combinatoires et de mener des efforts exhaustifs dans la recherche de molécules de tête . Le composé en question pourrait servir d'intermédiaire clé dans la synthèse d'une large gamme de composés hétérocycliques pharmacologiquement actifs.
Analyse Biochimique
Biochemical Properties
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds.
Cellular Effects
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it has been found to affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been found to affect cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These processes are crucial for the compound’s biochemical activity and its impact on cellular function.
Subcellular Localization
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can interact with various biomolecules and affect cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, influencing its biochemical activity.
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPJDHHPRORAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)
![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)

![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)
![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2597984.png)
![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)
